5,6-Monoepoxyretinyl acetate
Overview
Description
5,6-Monoepoxyretinyl acetate is a chemical compound with the molecular formula C22H32O3 and a molecular weight of 344.5 g/mol . It is a derivative of retinol (vitamin A) and is characterized by the presence of an epoxide group at the 5,6-position and an acetate group.
Preparation Methods
The synthesis of 5,6-Monoepoxyretinyl acetate typically involves the epoxidation of retinol derivatives. One common method is the reaction of retinol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide . The resulting epoxide is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to yield this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and purification .
Chemical Reactions Analysis
5,6-Monoepoxyretinyl acetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized products.
Reduction: The epoxide group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Monoepoxyretinyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Monoepoxyretinyl acetate involves its interaction with cellular receptors and enzymes. The epoxide group can react with nucleophiles in biological systems, leading to the formation of adducts that can modulate cellular functions . The acetate group may also play a role in the compound’s bioavailability and stability . Molecular targets include retinoid receptors and enzymes involved in retinoid metabolism .
Comparison with Similar Compounds
5,6-Monoepoxyretinyl acetate can be compared with other retinoid derivatives, such as:
Retinol: The parent compound, which lacks the epoxide and acetate groups.
Retinoic acid: A metabolite of retinol with a carboxylic acid group instead of an acetate group.
Retinyl acetate: A derivative of retinol with an acetate group but without the epoxide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-17(9-7-10-18(2)12-16-24-19(3)23)11-15-22-20(4,5)13-8-14-21(22,6)25-22/h7,9-12,15H,8,13-14,16H2,1-6H3/b10-7+,15-11+,17-9+,18-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWTSYUQKXIGK-IZVRVYHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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